8-Chloro-6-fluoroquinoline
Overview
Description
8-Chloro-6-fluoroquinoline is a useful research compound. Its molecular formula is C9H5ClFN and its molecular weight is 181.59 g/mol. The purity is usually 95%.
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Biochemical Analysis
Biochemical Properties
8-Chloro-6-fluoroquinoline plays a significant role in biochemical reactions, primarily due to its ability to interact with various enzymes and proteins. It has been found to inhibit bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription in bacteria . This inhibition disrupts bacterial DNA processes, leading to antibacterial effects. Additionally, this compound interacts with other biomolecules, such as nucleic acids, through hydrogen bonding and hydrophobic interactions, further contributing to its biochemical activity .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In bacterial cells, it inhibits DNA synthesis by forming a complex with DNA and the target enzymes, leading to cell death . In mammalian cells, it can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the expression of genes involved in stress responses and metabolic pathways, thereby altering cellular functions .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to bacterial DNA gyrase and topoisomerase IV, inhibiting their activity and preventing DNA supercoiling and replication . This binding is facilitated by the fluorine and chlorine atoms, which enhance the compound’s affinity for the enzyme active sites. Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard storage conditions but can degrade under extreme pH or temperature . Long-term exposure to this compound in in vitro studies has shown sustained inhibition of bacterial growth, while in vivo studies indicate potential cumulative effects on cellular functions . These temporal changes highlight the importance of controlled experimental conditions when studying this compound.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it exhibits potent antibacterial activity with minimal toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These adverse effects are dose-dependent and highlight the need for careful dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to its biotransformation and elimination. It is metabolized in the liver by cytochrome P450 enzymes, resulting in various metabolites that are excreted via the kidneys . The compound can also affect metabolic flux by inhibiting key enzymes involved in metabolic pathways, thereby altering metabolite levels .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms . It interacts with transporters and binding proteins that facilitate its movement across cellular membranes. The compound tends to accumulate in tissues with high metabolic activity, such as the liver and kidneys, where it exerts its effects .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity. It is primarily localized in the cytoplasm and nucleus, where it interacts with its target enzymes and nucleic acids . The compound’s localization is influenced by targeting signals and post-translational modifications that direct it to specific cellular compartments . This localization is essential for its function as an antibacterial and enzyme inhibitor.
Properties
IUPAC Name |
8-chloro-6-fluoroquinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClFN/c10-8-5-7(11)4-6-2-1-3-12-9(6)8/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDHQDCGPYDWFNY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=CC(=C2N=C1)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70857684 | |
Record name | 8-Chloro-6-fluoroquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70857684 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22319-88-6 | |
Record name | 8-Chloro-6-fluoroquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70857684 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.